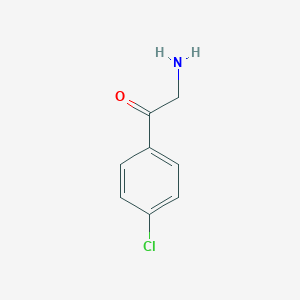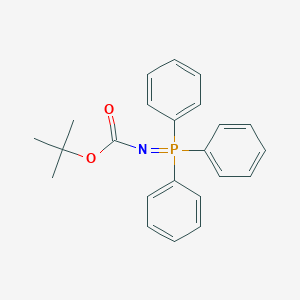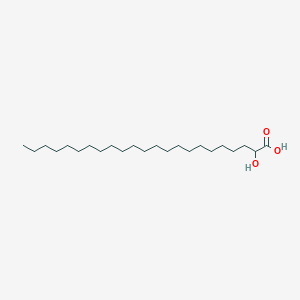
Flumetramide
Übersicht
Beschreibung
Perphenazine enanthate is a typical antipsychotic and a depot antipsychotic ester used primarily in the treatment of schizophrenia. It is marketed under various brand names such as Trilafon Enantat and is administered via intramuscular injection. This compound acts as a long-lasting prodrug of perphenazine, providing sustained therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Perphenazin-Enanthat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung des Verhaltens von Phenothiazin-Derivaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmitter-Pfade und Rezeptorbindung.
Medizin: Wird hauptsächlich zur Behandlung von Schizophrenie und anderen psychotischen Störungen eingesetzt. Es wird auch auf seine potenzielle Verwendung bei der Behandlung von Übelkeit und Erbrechen untersucht.
Industrie: Wird bei der Entwicklung von langwirksamen injizierbaren Formulierungen für eine nachhaltige Wirkstoffabgabe eingesetzt .
5. Wirkmechanismus
Perphenazin-Enanthat entfaltet seine Wirkung durch Bindung an Dopamin-D1- und D2-Rezeptoren und hemmt deren Aktivität. Dieser Mechanismus ist für seine antipsychotische Wirkung verantwortlich, da er die positiven Symptome der Schizophrenie reduziert. Zusätzlich blockiert es Dopamin-D2-Rezeptoren in der Chemorezeptor-Triggerzone und im Brechzentrum und bietet antiemetische Wirkungen .
Ähnliche Verbindungen:
Fluphenazin: Ein weiteres Phenothiazin-Derivat mit ähnlichen antipsychotischen Eigenschaften.
Haloperidol: Ein hochpotentes Antipsychotikum mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Wirkungen.
Chlorpromazin: Ein Antipsychotikum mit geringerer Potenz und einem breiteren Wirkungsspektrum.
Einzigartigkeit: Perphenazin-Enanthat ist aufgrund seiner langwirksamen Depotformulierung einzigartig, die nachhaltige therapeutische Wirkungen mit weniger häufigen Dosierungen bietet. Dies macht es besonders nützlich für Patienten mit Compliance-Problemen .
Safety and Hazards
When handling Flumetramide, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of perphenazine enanthate involves the synthesis of its side chain using toluene and dimethylbenzene as solvents. The process includes a condensation reaction, followed by distillation, washing, pickling, alkali cleaning, and crystallization to obtain the crude product. The crude product is then subjected to temperature rising reflux with acetone and activated carbon, followed by crystallization and drying .
Industrial Production Methods: In industrial settings, the preparation of perphenazine enanthate involves similar steps but optimized for higher yield and efficiency. The side chain synthesis time is reduced, and the drying process is shortened, resulting in improved yield and reaction completeness .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Perphenazin-Enanthat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während Reduktion zu sekundären oder tertiären Aminen führen kann .
Wirkmechanismus
Perphenazine enanthate exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity. This mechanism is responsible for its antipsychotic effects, as it reduces the positive symptoms of schizophrenia. Additionally, it blocks dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center, providing anti-emetic effects .
Vergleich Mit ähnlichen Verbindungen
Fluphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Haloperidol: A high-potency antipsychotic with a different chemical structure but similar therapeutic effects.
Chlorpromazine: A lower-potency antipsychotic with a broader spectrum of activity.
Uniqueness: Perphenazine enanthate is unique due to its long-acting depot formulation, which provides sustained therapeutic effects with less frequent dosing. This makes it particularly useful for patients with compliance issues .
Eigenschaften
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-15-10(16)6-17-9/h1-4,9H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODXSCCNACAPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864007 | |
| Record name | 6-(alpha,alpha,alpha-Trifluoro-p-tolyl)-3-morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7125-73-7 | |
| Record name | Flumetramide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(alpha,alpha,alpha-Trifluoro-p-tolyl)-3-morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMETRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604P380W06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The article mentions flumetramide as a muscle relaxant containing a morpholine ring. How does the presence of the morpholine structure in various compounds contribute to their diverse pharmacological activities?
A1: While the article does not delve into the specific mechanisms of action of this compound or other morpholine-containing drugs, it highlights the significance of the morpholine ring as a common structural motif in various pharmaceuticals []. The morpholine ring's spatial arrangement of atoms and its ability to participate in hydrogen bonding and other intermolecular interactions likely contribute to its ability to interact with diverse biological targets.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


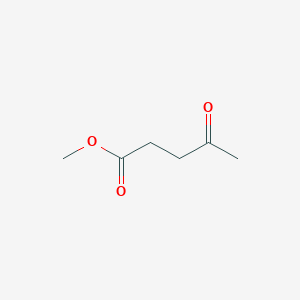

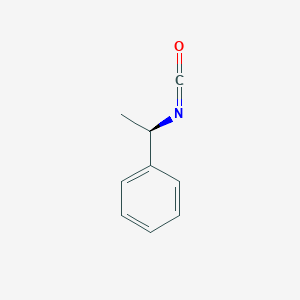
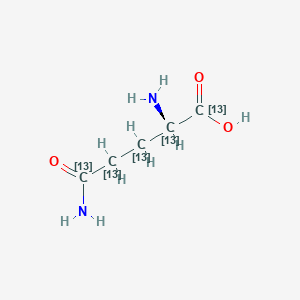
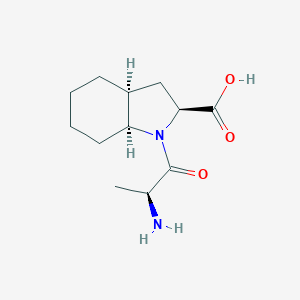
![[1,1'-Bicyclohexyl]-1-carboxylic acid](/img/structure/B52812.png)
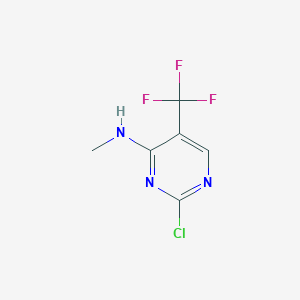
![Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B52815.png)

![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)
